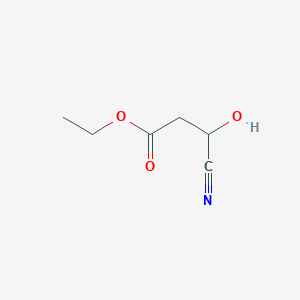

Ethyl 3-cyano-3-hydroxypropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-cyano-3-hydroxypropanoate is an organic compound with the molecular formula C6H9NO3. It is a versatile intermediate used in various chemical syntheses and industrial applications. This compound is characterized by the presence of a cyano group (-CN) and a hydroxy group (-OH) attached to a propanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-cyano-3-hydroxypropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with formaldehyde under basic conditions. The reaction proceeds via a Knoevenagel condensation followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process often includes the use of catalysts and controlled temperature and pressure conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-3-hydroxypropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ethyl 3-cyano-3-oxopropanoate.

Reduction: Formation of ethyl 3-amino-3-hydroxypropanoate.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-cyano-3-hydroxypropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of ethyl 3-cyano-3-hydroxypropanoate involves its reactivity due to the presence of the cyano and hydroxy groups. These functional groups participate in various chemical reactions, enabling the compound to act as a versatile intermediate. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Ethyl 3-hydroxypropanoate: Similar structure but lacks the cyano group.

Ethyl 3-cyano-3-oxopropanoate: Similar structure but has a carbonyl group instead of a hydroxy group.

Uniqueness

Ethyl 3-cyano-3-hydroxypropanoate is unique due to the presence of both cyano and hydroxy groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable intermediate in various chemical and industrial processes .

Biological Activity

Ethyl 3-cyano-3-hydroxypropanoate (E3CHP) is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

E3CHP has the chemical formula C6H9NO2 and features both cyano and hydroxy functional groups. These groups are crucial for its biological activity, allowing the compound to interact with various biological targets, including enzymes and receptors.

The biological activity of E3CHP is primarily attributed to its ability to modulate enzyme activity. The cyano group can participate in nucleophilic reactions, while the hydroxyl group may engage in hydrogen bonding, enhancing the compound's binding affinity to target proteins. This dual functionality enables E3CHP to influence various metabolic pathways.

Key Mechanisms:

- Enzyme Modulation : E3CHP has been shown to interact with enzymes involved in metabolic processes, potentially affecting their activity and stability.

- Oxidative Stress Induction : Some studies suggest that E3CHP can induce oxidative stress in cells, leading to increased production of reactive oxygen species (ROS), which may have implications for cancer therapy and cellular signaling pathways .

Antioxidant and Anticancer Effects

Research indicates that E3CHP exhibits notable antioxidant properties. In vivo studies have demonstrated its potential to reduce oxidative stress markers in various models, suggesting a protective effect against cellular damage . Furthermore, its anticancer activity has been explored, particularly against Ehrlich ascites carcinoma (EAC) cells. Treatment with E3CHP resulted in reduced tumor volume and cell count, indicating its potential as a chemotherapeutic agent .

Enzyme Interaction Studies

E3CHP has been utilized in studies focusing on enzyme-catalyzed reactions. For instance, it serves as an intermediate in the synthesis of other biologically active compounds, showcasing its utility in drug development. The compound's interaction with acetylcholinesterase has also been noted, which is critical for neurotransmitter regulation in the nervous system.

Case Studies

- Antioxidant Activity : A study evaluated the effects of E3CHP on oxidative stress markers in a mouse model. Results showed a significant decrease in malondialdehyde levels and an increase in superoxide dismutase activity after treatment with E3CHP, supporting its role as an antioxidant .

- Anticancer Properties : In a controlled experiment involving EAC cells, administration of E3CHP led to apoptosis induction through increased expression of caspase-3 and decreased levels of osteopontin, highlighting its potential as an anticancer therapeutic agent .

Data Summary

| Biological Activity | Findings |

|---|---|

| Antioxidant Activity | Decreased oxidative stress markers; increased antioxidant enzyme activity |

| Anticancer Activity | Reduced tumor volume and cell count in EAC models; induced apoptosis |

| Enzyme Interaction | Modulation of acetylcholinesterase activity; potential for drug development |

Future Directions

The ongoing research into E3CHP's biological activities suggests several promising avenues for future studies:

- Mechanistic Studies : Further exploration of the specific pathways through which E3CHP exerts its effects will enhance understanding of its potential therapeutic applications.

- Synthesis of Derivatives : Developing derivatives of E3CHP may yield compounds with improved efficacy or reduced toxicity for clinical use.

- Clinical Trials : Investigating the safety and efficacy of E3CHP in human subjects will be crucial for its development as a therapeutic agent.

Properties

IUPAC Name |

ethyl 3-cyano-3-hydroxypropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYWOPKTNJPXHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.